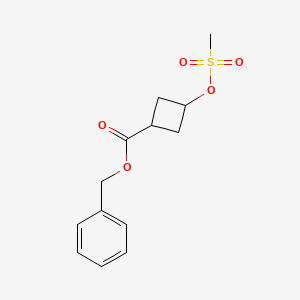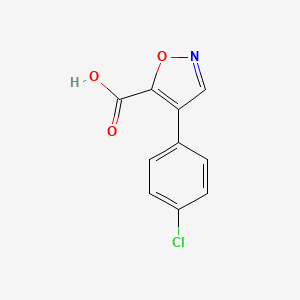
Benzyl 3-(mesyloxy)cyclobutanecarboxylate
Übersicht
Beschreibung
Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a chemical compound with the CAS Number: 929913-27-9 . It has a molecular weight of 284.33 and its molecular formula is C13H16O5S . The IUPAC name for this compound is benzyl 3-[(methylsulfonyl)oxy]cyclobutanecarboxylate .
Molecular Structure Analysis
The InChI code for Benzyl 3-(mesyloxy)cyclobutanecarboxylate is 1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Wissenschaftliche Forschungsanwendungen
1. Synthesis of Biologically Active Compounds
- The compound has been used in the synthesis of various biologically active compounds, particularly those containing the cyclobutane ring system, which is crucial in medicinal chemistry (Yamashita, Nishikawa, & Kawamoto, 2019).
2. Exploration in Organic Chemistry
- Research has demonstrated the efficiency of cyclobutane derivatives in photochemical reactions and their potential applications in the development of novel organic compounds (Reid & Silva, 1983).
- Cyclobutane-type compounds have been used in the study of reaction kinetics and mechanisms, providing insights into the behavior of these molecules under different conditions (Lee, Yun, Lee, Koh, & Lee, 2000).
3. Applications in Medicinal Chemistry
- Some derivatives of cyclobutane have shown promise in the development of tumor-targeting agents and in neutron capture therapy, a form of cancer treatment (Das, Kabalka, Srivastava, Bao, Das, & Li, 2000).
- Cyclobutane-containing compounds are used in synthesizing prodrugs that can be activated to cytotoxic agents in cancer treatment (Springer, Antoniw, Bagshawe, Searle, Bisset, & Jarman, 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 3-methylsulfonyloxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWCFIJYNAMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2376450.png)

![2,5-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2376453.png)





![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2376464.png)
![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2376466.png)
![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)
![2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2376469.png)
![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)
![2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine](/img/structure/B2376473.png)